molecular formula C7H12ClN3 B13146386 4-(3-Chloro-2-methylpropyl)-2-methyl-2H-1,2,3-triazole

4-(3-Chloro-2-methylpropyl)-2-methyl-2H-1,2,3-triazole

Cat. No.: B13146386
M. Wt: 173.64 g/mol
InChI Key: OADMVKVNJYMQJD-UHFFFAOYSA-N
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Description

4-(3-Chloro-2-methylpropyl)-2-methyl-2H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloro-substituted alkyl chain and a methyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-2-methylpropyl)-2-methyl-2H-1,2,3-triazole can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-2-methylpropylamine with 2-methyl-2H-1,2,3-triazole under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-2-methylpropyl)-2-methyl-2H-1,2,3-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amine derivatives, while coupling reactions produce biaryl compounds.

Scientific Research Applications

4-(3-Chloro-2-methylpropyl)-2-methyl-2H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-2-methylpropyl)-2-methyl-2H-1,2,3-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Bromo-2-methylpropyl)-2-methyl-2H-1,2,3-triazole
  • 4-(3-Fluoro-2-methylpropyl)-2-methyl-2H-1,2,3-triazole
  • 4-(3-Iodo-2-methylpropyl)-2-methyl-2H-1,2,3-triazole

Uniqueness

4-(3-Chloro-2-methylpropyl)-2-methyl-2H-1,2,3-triazole is unique due to the presence of the chloro group, which imparts distinct reactivity and properties compared to its bromo, fluoro, and iodo analogs. The chloro group influences the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective.

Properties

Molecular Formula

C7H12ClN3

Molecular Weight

173.64 g/mol

IUPAC Name

4-(3-chloro-2-methylpropyl)-2-methyltriazole

InChI

InChI=1S/C7H12ClN3/c1-6(4-8)3-7-5-9-11(2)10-7/h5-6H,3-4H2,1-2H3

InChI Key

OADMVKVNJYMQJD-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NN(N=C1)C)CCl

Origin of Product

United States

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